2-(Mesitylamino)-2-oxoethyl 2-furoate
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Overview
Description
2-(Mesitylamino)-2-oxoethyl 2-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring and a mesitylamino group
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2-acetyl furan (af), are valuable food additives and pharmaceutical intermediates for the synthesis of antibiotics .
Mode of Action
For instance, some furan derivatives are known to interact with glucocorticoid receptors .
Biochemical Pathways
The compound is involved in the ketonization reactions, which are recognized for the valorization of a wide plethora of biomass-derived carboxylic acids . Ketonization enhances the stability and calorific power of bio-oils by reducing their acidity and creating new C–C bonds .
Pharmacokinetics
The compound’s solubility and miscibility with other substances like acetic acid or ethyl acetate have been tested, leading to the selection of 2-mf as the most favorable reactant .
Result of Action
It is known that the compound is involved in the synthesis of high added-value aromatic and/or aliphatic asymmetric ketones .
Action Environment
The action, efficacy, and stability of 2-(Mesitylamino)-2-oxoethyl 2-furoate can be influenced by various environmental factors. For instance, the optimization of the molar ratio between reactants at 350 °C allowed the achievement of 87% AF selectivity at 90% 2-MF conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylamino)-2-oxoethyl 2-furoate typically involves the reaction of mesitylamine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{Mesitylamine} + \text{2-Furoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. Catalysts such as ZrO₂ can be employed to facilitate the reaction under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Mesitylamino)-2-oxoethyl 2-furoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The mesitylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with substituted mesitylamino groups.
Scientific Research Applications
2-(Mesitylamino)-2-oxoethyl 2-furoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-furoate: Similar structure but lacks the mesitylamino group.
Ethyl 2-furoate: Similar structure with an ethyl ester group instead of the mesitylamino group.
2-Acetyl furan: Contains a furan ring with an acetyl group instead of the mesitylamino group.
Uniqueness
2-(Mesitylamino)-2-oxoethyl 2-furoate is unique due to the presence of the mesitylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and participate in a wider range of chemical reactions compared to its simpler analogs.
Properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-10-7-11(2)15(12(3)8-10)17-14(18)9-21-16(19)13-5-4-6-20-13/h4-8H,9H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUXKXLDUNKABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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